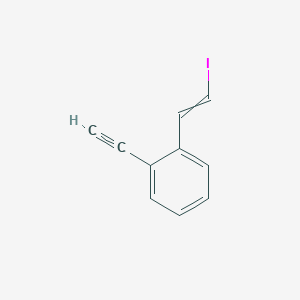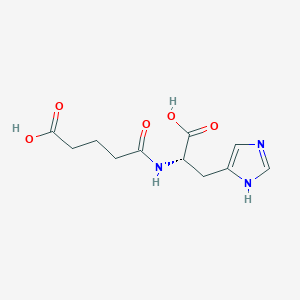![molecular formula C23H18ClN3O4S B12593944 N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(1,3-ベンゾオキサゾール-2-イル)-4-ヒドロキシフェニル]カルバモチオイル}-2-(4-クロロ-2-メチルフェノキシ)アセトアミドは、そのユニークな構造特性と潜在的な用途から、さまざまな科学分野で注目を集めている複雑な有機化合物です。この化合物は、ベンゾオキサゾール環、ヒドロキシフェニル基、クロロメチルフェノキシアセトアミド部分を特徴としており、その化学反応性と生物活性に関する研究対象となっています。
準備方法
合成経路と反応条件
N-{[3-(1,3-ベンゾオキサゾール-2-イル)-4-ヒドロキシフェニル]カルバモチオイル}-2-(4-クロロ-2-メチルフェノキシ)アセトアミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
ベンゾオキサゾール環の形成: この手順では、2-アミノフェノールなどの適切な前駆体を、酸性条件下でカルボン酸誘導体と環化します。
ヒドロキシフェニル基の導入: 次に、ベンゾオキサゾール中間体を、求電子置換反応によってヒドロキシフェニル誘導体と反応させます。
カルバモチオイル化: ヒドロキシフェニル-ベンゾオキサゾール化合物は、チオカルバモイルクロリドと反応してカルバモチオイル基を導入します。
アセトアミド形成: 最後に、化合物を塩基性条件下で2-(4-クロロ-2-メチルフェノキシ)アセチルクロリドと反応させて、目的の生成物を形成します。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、大規模合成向けに最適化されています。これには、連続フローリアクターの使用、反応条件の高スループットスクリーニング、収率の向上と反応時間の短縮のための触媒の使用が含まれます。
化学反応の分析
反応の種類
N-{[3-(1,3-ベンゾオキサゾール-2-イル)-4-ヒドロキシフェニル]カルバモチオイル}-2-(4-クロロ-2-メチルフェノキシ)アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシフェニル基は、酸化されてキノン誘導体を形成することができます。
還元: 存在する場合、ニトロ基はアミンに還元することができます。
置換: クロロ基は、アミンやチオールなどの求核試薬と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)やパラジウム触媒存在下での水素ガス(H2)などの還元剤が使用されます。
置換: 求核置換反応では、しばしば、塩基性条件下でアジ化ナトリウム(NaN3)やチオ尿素などの試薬が使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシフェニル基の酸化によってキノン誘導体が生成され、クロロ基の求核置換によってさまざまな置換フェノキシアセトアミドが生成されます。
科学研究への応用
N-{[3-(1,3-ベンゾオキサゾール-2-イル)-4-ヒドロキシフェニル]カルバモチオイル}-2-(4-クロロ-2-メチルフェノキシ)アセトアミドには、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: そのベンゾオキサゾール部分による酵素阻害剤または蛍光プローブとしての潜在能力について研究されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療効果について調査されています。
工業: ポリマーやコーティングなど、特定の化学特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe due to its benzoxazole moiety.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
作用機序
N-{[3-(1,3-ベンゾオキサゾール-2-イル)-4-ヒドロキシフェニル]カルバモチオイル}-2-(4-クロロ-2-メチルフェノキシ)アセトアミドがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。ベンゾオキサゾール環はDNAにインターカレーションし、複製と転写プロセスを妨げます。ヒドロキシフェニル基は、酵素の活性部位と水素結合を形成し、酵素活性を阻害します。さらに、カルバモチオイル基は、タンパク質中のチオール基と相互作用し、ジスルフィド結合の形成とタンパク質機能の変化につながる可能性があります。
類似化合物の比較
類似化合物
- N-{[3-(1,3-ベンゾオキサゾール-2-イル)-4-ヒドロキシフェニル]カルバモチオイル}-2-(4-メチルフェノキシ)アセトアミド
- N-{[3-(1,3-ベンゾオキサゾール-2-イル)-4-ヒドロキシフェニル]カルバモチオイル}-2-(4-クロロフェノキシ)アセトアミド
- **N-{[3-(1,3-ベンゾオキサゾール-2-イル)-4-ヒドロキシフェニル]カルバモチオイル}-2-(4-ブロモフェノキシ)アセトアミド
独自性
N-{[3-(1,3-ベンゾオキサゾール-2-イル)-4-ヒドロキシフェニル]カルバモチオイル}-2-(4-クロロ-2-メチルフェノキシ)アセトアミドを類似化合物から区別するものは、その機能基の組み合わせであり、これによって独自の化学反応性と生物活性が付与されます。フェノキシアセトアミド部分にクロロ基とメチル基が存在することによって、親油性が向上し、膜透過性の可能性が高まります。これは、薬物開発にとって有望な候補になります。
類似化合物との比較
Similar Compounds
- **N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide
- **N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chlorophenoxy)acetamide
- **N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-bromophenoxy)acetamide
Uniqueness
What sets N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chloro and methyl groups in the phenoxyacetamide moiety enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.
特性
分子式 |
C23H18ClN3O4S |
|---|---|
分子量 |
467.9 g/mol |
IUPAC名 |
N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H18ClN3O4S/c1-13-10-14(24)6-9-19(13)30-12-21(29)27-23(32)25-15-7-8-18(28)16(11-15)22-26-17-4-2-3-5-20(17)31-22/h2-11,28H,12H2,1H3,(H2,25,27,29,32) |
InChIキー |
FQIDBJUPCOQFFX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
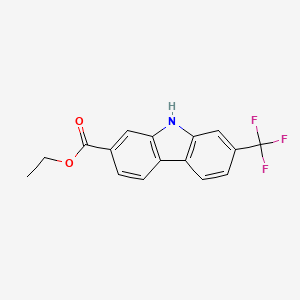
![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)
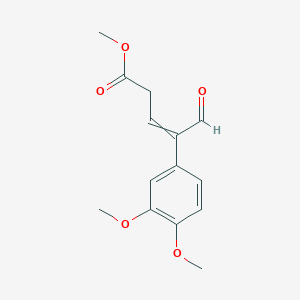

propanedinitrile](/img/structure/B12593916.png)
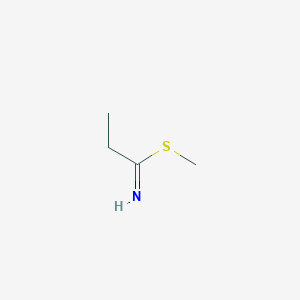
![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)
